

Huzhangoside D chemical structure and properties

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Compound of Interest

Compound Name: Huzhangoside D

Cat. No.: B2666508

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Huzhangoside D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While **Huzhangoside D** is a known chemical entity, publicly available information regarding its biological activity, experimental protocols, and specific signaling pathways is extremely limited. Extensive research has been conducted on a related compound, Huzhangoside A, demonstrating its potential as a pyruvate dehydrogenase kinase (PDHK) inhibitor with anti-cancer properties. However, this guide focuses solely on the available data for **Huzhangoside D**. Due to the sparse data, this document will primarily detail its chemical structure and properties, while acknowledging the current gap in knowledge regarding its biological functions.

Chemical Structure and Properties

Huzhangoside D is a complex triterpenoid saponin. Its chemical identity is well-established and characterized by the following properties.

Chemical Structure

The two-dimensional structure of **Huzhangoside D** is presented below.

(Image of 2D structure of **Huzhangoside D** should be here. I am unable to generate images.)

Caption: 2D Chemical Structure of **Huzhangoside D**.

Physicochemical Properties

A summary of the key physicochemical properties of **Huzhangoside D** is provided in the table below.^[1]

Property	Value	Source
Molecular Formula	C ₆₄ H ₁₀₄ O ₃₀	PubChem[1]
Molecular Weight	1353.5 g/mol	PubChem[1]
IUPAC Name	[(2S,3R,4S,5S,6R)-6- [[[(2R,3R,4R,5S,6R)-3,4- dihydroxy-6-(hydroxymethyl)-5- [(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxyoxan-2- yl]oxymethyl]-3,4,5- trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10 S,12aR,14bS)-10- [(2S,3R,4S,5S)-3- [(2S,3R,4R,5S,6S)-3,5- dihydroxy-6-methyl-4- [(2S,3R,4R,5R)-3,4,5- trihydroxyoxan-2-yl]oxyoxan-2- yl]oxy-4,5-dihydroxyoxan-2- yl]oxy-9- (hydroxymethyl)-2,2,6a,6b,9,12 a-hexamethyl- 1,3,4,5,6,6a,7,8,8a,10,11,12,1 3,14b-tetradecahydronicene- 4a-carboxylate	PubChem[1]
CAS Number	96315-53-6	PubChem[1]
SMILES	C[C@H]1--INVALID-LINK-- O[C@@H]2--INVALID-LINK-- O)OC[C@@H]3--INVALID- LINK--OC(=O) [C@@]45CC[C@@]6(C=CC[C@H]7[C@]6(CC[C@@H]8[C @@]7(CC--INVALID-LINK-- CO)O[C@H]9--INVALID-LINK- -O)O)O[C@H]1--INVALID-	PubChem[1]

LINK--C)O)O[C@H]1--
INVALID-LINK--O)O)O)O)C)C)
[C@@H]4CC(CC5)
(C)C)C)O)O)O)CO)O)O">C@
@HO

InChI Key

PLQZZVHULIUSEV-
FXDKWXKUSA-N

PubChem[1]

Biological Activity and Therapeutic Potential (Limited Data)

Currently, there is a significant lack of published, peer-reviewed studies detailing the biological activities and mechanism of action of **Huzhangoside D**. While some preliminary investigations may exist, they are not readily accessible in the public domain.

One anecdotal reference suggests a study on the "anti-inflammatory, apoptotic, and autophagy regulation effects of **huzhangoside D** on KOA in a rat model." However, the specifics of this study, including experimental design, quantitative results, and the signaling pathways involved, are not available.

Due to this absence of concrete data, it is not possible to provide an in-depth analysis of its pharmacological properties or to construct diagrams of its signaling pathways as requested.

Experimental Protocols (Not Available)

A critical component of a technical guide is the detailed methodology of key experiments. Unfortunately, without access to published research on **Huzhangoside D**, no experimental protocols can be provided. This includes, but is not limited to:

- In vitro assays: (e.g., cell viability assays, enzyme inhibition assays, western blotting, qPCR)
- In vivo models: (e.g., animal models of disease, pharmacokinetic studies, toxicity studies)
- Analytical methods: (e.g., HPLC, LC-MS for quantification)

Signaling Pathways and Logical Relationships (Not Available)

The creation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships requires a foundational understanding of the molecule's mechanism of action. As the biological targets and cellular effects of **Huzhangoside D** have not been elucidated in the available literature, no such diagrams can be generated at this time.

Future Research Directions

The current state of knowledge on **Huzhangoside D** presents a clear opportunity for further scientific investigation. Key areas for future research would include:

- **Screening for Biological Activity:** Comprehensive screening of **Huzhangoside D** against various cell lines (e.g., cancer, inflammatory) and enzyme targets to identify potential therapeutic applications.
- **Mechanism of Action Studies:** Once a biological activity is identified, elucidating the underlying molecular mechanisms and signaling pathways.
- **Comparative Studies:** Direct comparison of the biological activities of **Huzhangoside D** with the well-studied Huzhangoside A to understand the structure-activity relationships.
- **Pharmacokinetic and Toxicological Profiling:** Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to evaluate its potential as a drug candidate.

Conclusion

Huzhangoside D is a chemically defined natural product with a complex structure. While its physicochemical properties are documented, a thorough understanding of its biological activities and therapeutic potential is currently hampered by a lack of published research. The scientific community is encouraged to undertake further studies to explore the pharmacological profile of this molecule, which may hold untapped therapeutic value. This guide will be updated as more information becomes publicly available.

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References

- 1. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
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